molecular formula C22H19N3O4 B11316556 N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

N-(furan-2-ylmethyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide

Cat. No.: B11316556
M. Wt: 389.4 g/mol
InChI Key: AZEBMSLKWAUHHS-UHFFFAOYSA-N
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Description

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is a complex organic compound that features a furan ring, a phenyl group, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the furan ring: The furan moiety can be introduced via a Friedel-Crafts acylation reaction.

    Coupling reactions: The final step involves coupling the oxadiazole and furan intermediates through an amide bond formation, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used.

Major Products

    Oxidation: Furanones

    Reduction: Amines

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, modulating their activity. The furan ring may also play a role in binding to specific sites on proteins or nucleic acids, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Dichloroaniline: Aniline derivatives with chlorine substitutions.

    Caffeine: An alkaloid with a purine structure.

    2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid: A compound with similar structural complexity.

Uniqueness

N-[(FURAN-2-YL)METHYL]-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}ACETAMIDE is unique due to its combination of a furan ring, an oxadiazole moiety, and a phenyl group, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide

InChI

InChI=1S/C22H19N3O4/c1-15-4-6-16(7-5-15)21-24-22(29-25-21)17-8-10-18(11-9-17)28-14-20(26)23-13-19-3-2-12-27-19/h2-12H,13-14H2,1H3,(H,23,26)

InChI Key

AZEBMSLKWAUHHS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)OCC(=O)NCC4=CC=CO4

Origin of Product

United States

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